tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate is an organic compound classified under the broader category of 4-benzylpiperidines. This class includes compounds that feature a benzyl group attached to the fourth position of a piperidine ring. The specific compound in question is characterized by a complex structure that includes a trifluoromethyl-substituted pyridine moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification.
The molecular structure of tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate features:
This data allows for computational modeling and further analysis of the compound's properties.
tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate can undergo various chemical reactions typical for piperidine derivatives:
Understanding the reactivity of this compound is crucial for its application in synthetic organic chemistry and potential drug development.
The mechanism of action for tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate is not fully elucidated but may involve:
Further studies are needed to clarify its biological activity and specific targets within cellular systems.
Physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound.
tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate holds potential applications in:
The compound’s systematic name—tert-butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate—encapsulates its modular architecture:
Table 1: Key Identifiers and Structural Descriptors
Property | Value |
---|---|
Systematic Name | tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate |
CAS Registry | 1020325-45-4 |
Molecular Formula | C₂₃H₂₅F₃N₂O₃ |
Molecular Weight | 434.46 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(=CC2=CC(OC3=CN=C(C=C3)C(F)(F)F)=CC=C2)CC1 |
InChI Key | QCDWBPDXKWWGSM-UHFFFAOYSA-N |
Storage Stability | Sealed, dry, 2–8°C |
Purity Specifications | ≥98% (HPLC) |
This scaffold’s exocyclic double bond (benzylidene) enables E/Z isomerism, while the ortho-substituted pyridine (trifluoromethyl at C5) sterically directs binding orientation in biological targets. Computational analyses indicate a dipole moment of 5.2 Debye, driven by the electron-withdrawing trifluoromethyl group and pyridine nitrogen [4] [9].
The compound’s hybrid architecture leverages dual pharmacophoric elements:
Table 2: Pharmacokinetic and Physicochemical Profiling
Parameter | Value | Significance |
---|---|---|
Calculated logP | 4.7 | Optimal for membrane permeability |
Topological PSA | 46.8 Ų | Balanced solubility/permeability |
Hydrogen Bond Acceptors | 5 | Target engagement capability |
Rotatable Bonds | 6 | Conformational flexibility |
pKa (piperidine N) | 8.9 (deprotected) | Protonation modulates target affinity |
Notably, the scaffold has enabled:
The trifluoromethyl (CF₃) group has evolved from a metabolic stabilizer to a binding affinity enhancer since its introduction in 1950s agrochemicals. Key milestones relevant to this compound include:
Table 3: Therapeutic Applications of Structural Analogues
Therapeutic Area | Molecular Target | Biological Activity |
---|---|---|
Tuberculosis Therapeutics | MenA (Prenyltransferase) | IC₅₀ = 13–22 μM; disrupts electron transport chain |
Neuropathic Pain | FAAH (Fatty-acid amide hydrolase) | Ki < 500 nM; prolongs endocannabinoid signaling |
Overactive Bladder | Muscarinic Receptors | IC₅₀ = 40 nM; reduces smooth muscle contraction |
The trifluoromethyl group’s electronegativity (χ = 3.44) and lipophilic contribution (π = 0.88) synergize with the pyridine’s hydrogen-bond-accepting nitrogen, creating a "molecular anchor" in conserved binding sites. This synergy is exemplified by analogues of this compound showing 10-fold higher potency than non-fluorinated counterparts in MenA inhibition assays [8] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2